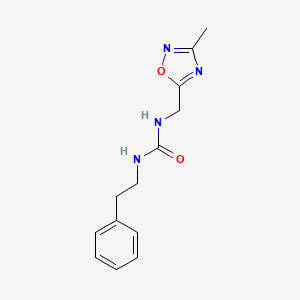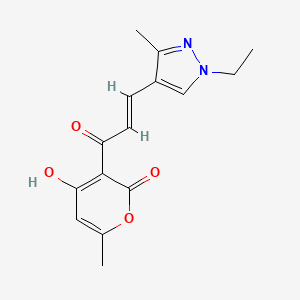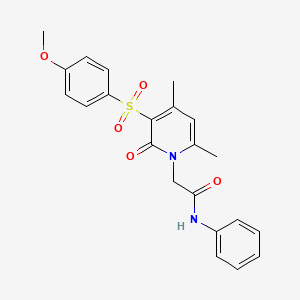
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, also known as MPTP, is a synthetic compound that has been used widely in scientific research. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. In
作用机制
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopamine-producing neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to neuronal death. The selective vulnerability of dopamine-producing neurons to 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced toxicity is due to the high expression of MAO-B and the dopamine transporter in these cells.
Biochemical and Physiological Effects:
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism is characterized by the loss of dopamine-producing neurons in the substantia nigra pars compacta, resulting in a decrease in dopamine levels in the striatum. This leads to motor symptoms, such as bradykinesia, tremor, rigidity, and postural instability, which are similar to those observed in human Parkinson's disease. 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione also causes non-motor symptoms, such as cognitive impairment, depression, and anxiety, which are common in Parkinson's disease.
实验室实验的优点和局限性
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism is a widely used animal model for studying Parkinson's disease. The advantages of using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione include its ability to closely mimic the clinical and pathological features of human Parkinson's disease, its reproducibility, and its relatively low cost. However, there are some limitations to using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, such as the species-specific differences in susceptibility to 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced toxicity, the lack of progression of the disease after the initial insult, and the limited ability to study the non-motor symptoms of Parkinson's disease.
未来方向
There are several future directions for research on 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism. One direction is to develop new therapeutic interventions that can prevent or slow down the progression of the disease. Another direction is to study the non-motor symptoms of Parkinson's disease using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism, which may provide new insights into the underlying mechanisms of these symptoms. Additionally, there is a need to develop new animal models that can better mimic the human disease, such as models that incorporate genetic or environmental risk factors for Parkinson's disease.
合成方法
The synthesis of 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves the condensation of 2-phenylethylamine with 2-cyano-4,6-dimethylpyridine, followed by reduction with sodium borohydride and sulfurization with hydrogen sulfide. The final product is obtained after purification by column chromatography.
科学研究应用
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been widely used in scientific research to study Parkinson's disease and related neurodegenerative disorders. It is commonly used to induce parkinsonism in animal models, such as mice, rats, and non-human primates. 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism closely resembles the clinical and pathological features of human Parkinson's disease, making it an ideal model for studying the disease mechanism and testing potential therapeutic interventions.
属性
CAS 编号 |
876373-35-2 |
|---|---|
产品名称 |
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione |
分子式 |
C14H14N4O2S |
分子量 |
302.35 |
IUPAC 名称 |
3-methyl-7-(2-phenylethyl)-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2S/c1-17-11-10(12(19)16-13(17)20)18(14(21)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,21)(H,16,19,20) |
InChI 键 |
MTXORGOAPWHNPD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CCC3=CC=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2734259.png)


![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734263.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2734264.png)


![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2734271.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2734273.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734275.png)
